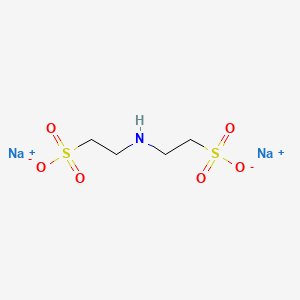

Disodium 2,2'-iminobis(ethanesulphonate)

Description

Historical Context of Sulfonate Chemistry and Related Compounds

The journey of sulfonate chemistry is rooted in the broader history of organic sulfur compounds. The industrial-scale production of sulfamic acid, also known as aminosulfonic acid, often involves the reaction of urea (B33335) with a mixture of sulfur trioxide and sulfuric acid. atamanchemicals.comatamanchemicals.comwikipedia.org This process, conducted in stages, highlights the fundamental reactions that create the sulfonate group. atamanchemicals.comwikipedia.org Historically, sulfonation has been a key industrial process for producing a wide array of products, from dyes to detergents. evitachem.com

The development of synthetic surfactants saw significant advancements with the creation of alkyl naphthalene (B1677914) sulfonates in Germany during World War I and later, alkylbenzene sulfonates in the United States in 1936. These developments marked a shift towards synthetic compounds with specific properties, moving away from traditional soaps. The synthesis of aminosulfonic acids and their derivatives has been a subject of interest for their potential applications in various fields, including the design of therapeutic agents. atamankimya.com The study of aminosulfonic acids has evolved, with research focusing on their synthesis, natural occurrence, and application as building blocks in drug discovery.

Significance and Current Research Landscape of Disodium (B8443419) 2,2'-iminobis(ethanesulphonate)

The primary significance of Disodium 2,2'-iminobis(ethanesulphonate) in the current research landscape lies in its role as a chemoprotective agent. evitachem.com It is particularly noted for its use in mitigating the toxic side effects of certain chemotherapy drugs, specifically platinum-based agents like cisplatin. evitachem.com The mechanism of action is understood to be twofold: it binds to the toxic metabolites of these drugs, aiding in their detoxification, and it acts as a scavenger of free radicals and reactive oxygen species that are generated during chemotherapy, thereby reducing oxidative stress on healthy cells. evitachem.com

Current academic research continues to explore these protective mechanisms. The compound's ability to form complexes with metal ions is a key area of investigation. evitachem.com Its high water solubility, a result of its ionic nature, is a crucial property for its biological applications. evitachem.com While its primary application is well-documented, ongoing research may explore other potential uses stemming from its chemical structure, such as its surfactant properties in industrial processes, though this is a less explored area in the academic literature compared to its pharmaceutical applications. evitachem.com

Classification within Sulfonate Compounds

Disodium 2,2'-iminobis(ethanesulphonate) is classified as an aliphatic sulfonate. This classification is based on the nature of the carbon framework to which the sulfonate groups are attached.

Aliphatic Sulfonates: In these compounds, the sulfonate group (-SO₃⁻) is attached to an aliphatic (non-aromatic) carbon chain. Disodium 2,2'-iminobis(ethanesulphonate) fits this description, with two ethanesulfonate (B1225610) groups. Aliphatic compounds are open-chain or cyclic, non-aromatic hydrocarbons.

Aromatic Sulfonates: In contrast, aromatic sulfonates have the sulfonate group attached to an aromatic ring, such as a benzene (B151609) or naphthalene ring. These compounds are known for their use in dyes, detergents, and as intermediates in chemical synthesis.

The key distinction lies in the hydrocarbon structure. The absence of a delocalized pi-electron system in the carbon backbone of Disodium 2,2'-iminobis(ethanesulphonate) firmly places it in the aliphatic category. This structural difference influences the chemical and physical properties of the compound, including its reactivity and potential applications.

Data Tables

Below are interactive tables summarizing key data for Disodium 2,2'-iminobis(ethanesulphonate).

Table 1: Chemical Identity of Disodium 2,2'-iminobis(ethanesulphonate)

| Identifier | Value |

| Chemical Name | Disodium 2,2'-iminobis(ethanesulphonate) |

| Synonyms | Disodium 2,2'-iminodiethanesulfonate |

| CAS Number | 58779-73-0 chemnet.comepa.govcato-chem.comalfa-chemistry.com |

| Molecular Formula | C₄H₉NNa₂O₆S₂ evitachem.comchemnet.com |

| Molecular Weight | 277.2 g/mol evitachem.comchemnet.com |

Table 2: Physicochemical Properties and Synthesis Data

| Property | Details |

| Appearance | Typically a white crystalline powder. evitachem.com |

| Solubility | Highly soluble in water due to its ionic nature. evitachem.com |

| Stability | Stable under normal conditions, but may decompose under extreme pH or temperature. evitachem.com |

| Synthesis Starting Material | Commonly synthesized from sodium bromoethanesulfonate. evitachem.com |

| General Reaction Conditions | Involves reaction in reactors under controlled heating (e.g., around 80°C), followed by cooling and processing. evitachem.com |

| Synthesis Monitoring | High-Performance Liquid Chromatography (HPLC) is used to monitor the reaction's completion and purity. |

Mentioned Compounds

Disodium 2,2'-iminobis(ethanesulphonate)

Sulfamic acid (Aminosulfonic acid)

Urea

Sulfur trioxide

Sulfuric acid

Alkyl naphthalene sulfonates

Alkylbenzene sulfonates

Cisplatin

Sodium bromoethanesulfonate

Benzene

Naphthalene

Properties

IUPAC Name |

disodium;2-(2-sulfonatoethylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO6S2.2Na/c6-12(7,8)3-1-5-2-4-13(9,10)11;;/h5H,1-4H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRPFIPXTOTJTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])NCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207508 | |

| Record name | Disodium 2,2'-iminobis(ethanesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58779-73-0 | |

| Record name | Disodium,2-(2-sulfonatoethylamino)ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058779730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2,2'-iminobis(ethanesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-iminobis(ethanesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM,2-(2-SULFONATOETHYLAMINO)ETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37XLJ9UN67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Disodium 2,2 Iminobis Ethanesulphonate

Established Synthetic Routes for Disodium (B8443419) 2,2'-iminobis(ethanesulphonate)

The primary established synthetic route for Disodium 2,2'-iminobis(ethanesulphonate) involves the reaction of precursor materials under controlled conditions. This method is characterized by its reliance on readily available starting materials and well-understood reaction mechanisms.

Precursor Materials in Disodium 2,2'-iminobis(ethanesulphonate) Synthesis

The most commonly utilized precursor for the synthesis of Disodium 2,2'-iminobis(ethanesulphonate) is sodium 2-bromoethanesulfonate . This key starting material provides the ethanesulfonate (B1225610) backbone of the final molecule. The synthesis proceeds through the nucleophilic substitution of the bromide ion by an amine, typically ammonia (B1221849) or a primary amine, which acts as the source of the central imino group.

Another critical reagent in this synthesis is a base, such as sodium hydroxide, which is used to control the pH of the reaction mixture and facilitate the deprotonation of the amine nucleophile. The selection of appropriate precursor materials is crucial for ensuring high reaction yield and purity of the final product.

Optimization of Reaction Conditions and Parameters for Disodium 2,2'-iminobis(ethanesulphonate) Production

The efficient production of Disodium 2,2'-iminobis(ethanesulphonate) is highly dependent on the optimization of various reaction parameters. These parameters are carefully controlled to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

The pH of the reaction mixture is another vital parameter. A basic environment is necessary to facilitate the nucleophilic attack of the amine on the sodium 2-bromoethanesulfonate. The concentration of the base must be carefully controlled to maintain the optimal pH range throughout the reaction.

The molar ratio of the reactants, specifically the amine to sodium 2-bromoethanesulfonate, is also a key factor. An excess of the amine is often used to drive the reaction to completion and to minimize the formation of undesired side products.

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of Disodium 2,2'-iminobis(ethanesulphonate):

| Parameter | Typical Range/Value | Purpose |

| Temperature | 75-85°C | To increase reaction rate |

| pH | Basic (controlled by NaOH) | To facilitate nucleophilic attack |

| Reactant Molar Ratio | Excess amine | To drive the reaction to completion |

| Solvent | Water | To dissolve reactants and facilitate reaction |

In-process Monitoring Techniques for Disodium 2,2'-iminobis(ethanesulphonate) Synthesis

To ensure the quality and consistency of Disodium 2,2'-iminobis(ethanesulphonate) production, in-process monitoring techniques are employed. Among these, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical tool. researchgate.net

HPLC allows for the real-time tracking of the reaction progress by separating and quantifying the reactants, intermediates, and the final product. A reversed-phase HPLC method is often utilized for this purpose. The choice of the stationary phase, mobile phase composition, flow rate, and detector wavelength are all critical for achieving accurate and reliable results.

For instance, a C18 column can be used as the stationary phase, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The detector, typically a UV detector, measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.

The data obtained from HPLC analysis provides valuable information for:

Determining the reaction endpoint.

Monitoring the formation of impurities.

Optimizing reaction conditions to improve yield and purity.

Novel Approaches in Disodium 2,2'-iminobis(ethanesulphonate) Synthesis

While the established synthetic routes are effective, research into novel approaches for the synthesis of Disodium 2,2'-iminobis(ethanesulphonate) is ongoing. These efforts are aimed at developing more efficient, cost-effective, and environmentally friendly methods. As of this review, specific literature detailing novel synthetic pathways exclusively for Disodium 2,2'-iminobis(ethanesulphonate) is not widely available in the public domain. However, advancements in related areas of organic synthesis, such as the use of new catalytic systems or alternative precursor materials, may pave the way for future innovations in the production of this compound.

Strategies for Chemical Derivatization and Analog Development of Disodium 2,2'-iminobis(ethanesulphonate)

The chemical derivatization of Disodium 2,2'-iminobis(ethanesulphonate) and the development of its analogs represent a promising area for future research. By modifying the core structure of the molecule, it may be possible to enhance its existing properties or to impart new functionalities. Potential strategies for derivatization could involve modifications at the central nitrogen atom or the ethanesulfonate side chains. The synthesis of analogs with different alkyl or aryl groups on the nitrogen atom, for example, could lead to compounds with altered solubility, and other physicochemical properties.

Currently, detailed studies focusing specifically on the chemical derivatization and analog development of Disodium 2,2'-iminobis(ethanesulphonate) are limited in publicly accessible scientific literature. The exploration of such derivatives could open up new applications for this class of compounds.

Advanced Spectroscopic and Analytical Characterization of Disodium 2,2 Iminobis Ethanesulphonate

Chromatographic Techniques for Purity and Quantitative Analysis of Disodium (B8443419) 2,2'-iminobis(ethanesulphonate)

Chromatographic methods are indispensable for separating Disodium 2,2'-iminobis(ethanesulphonate) from impurities and for its precise quantification. These techniques are crucial for monitoring the synthesis process and for quality control of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Sulfonates

While Disodium 2,2'-iminobis(ethanesulphonate) itself is non-volatile and not directly amenable to Gas Chromatography (GC), GC-MS is a powerful tool for the analysis of related volatile or semi-volatile sulfonate compounds, particularly sulfonate esters, which are often considered potential genotoxic impurities (GTIs). nih.govnih.gov The high sensitivity and specificity of GC-MS, especially when using a triple-quadrupole mass spectrometer (GC-MS/MS), make it ideal for trace-level detection of these related substances. nih.gov

For non-volatile sulfonic acids, a derivatization step is necessary to convert them into volatile esters (e.g., methyl esters) before GC-MS analysis. chromforum.org This allows for their separation and identification. The method is validated for linearity, sensitivity, precision, and accuracy to ensure reliable quantification of sulfonate impurities. nih.govrsc.org

| Parameter | Typical Condition | Purpose |

| Derivatization | Esterification (e.g., with methanol) for sulfonic acids chromforum.org | To increase volatility for GC analysis. |

| Column | Capillary column (e.g., 5% phenyl methyl polysiloxane) japsonline.com | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Detector | Mass Spectrometer (MS), often in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode nih.govnih.gov | For highly sensitive and selective detection and quantification of target analytes. |

| Application | Trace analysis of related sulfonate esters (genotoxic impurities) in drug substances. nih.govnih.govrsc.org | To ensure the safety and purity of pharmaceutical materials. |

Advanced Spectroscopic Methods for Structural Elucidation of Disodium 2,2'-iminobis(ethanesulphonate)

Spectroscopic techniques provide detailed information about the molecular structure of Disodium 2,2'-iminobis(ethanesulphonate), confirming its identity and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Disodium 2,2'-iminobis(ethanesulphonate) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For Disodium 2,2'-iminobis(ethanesulphonate), the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂) groups. The chemical environment of each proton determines its chemical shift (δ). The protons on the carbons adjacent to the nitrogen atom will have a different chemical shift from those adjacent to the sulfonate group. The use of deuterated solvents like D₂O is necessary as the compound is highly soluble in water.

Expected ¹H NMR Chemical Shifts for Disodium 2,2'-iminobis(ethanesulphonate) in D₂O

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NCH₂ -CH₂-SO₃⁻ | ~3.0 - 3.5 | Triplet |

Note: These are estimated values. Actual chemical shifts depend on solvent, concentration, and temperature.

Mass Spectrometry (MS) Techniques for Disodium 2,2'-iminobis(ethanesulphonate) and Its Derivatives (e.g., HPLC-MS Orbitrap, High-Resolution Electrospray Ionization Mass Spectrometry)

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of Disodium 2,2'-iminobis(ethanesulphonate). Soft ionization techniques like Electrospray Ionization (ESI) are employed, as they can ionize polar, non-volatile molecules directly from solution with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like the Orbitrap, provides highly accurate mass measurements. nih.govthermofisher.com This allows for the determination of the elemental formula with high confidence, distinguishing the target compound from others with the same nominal mass. The monoisotopic mass of Disodium 2,2'-iminobis(ethanesulphonate) is 276.966668 g/mol . epa.gov Coupling HPLC with an Orbitrap MS (HPLC-MS Orbitrap) combines the separation power of chromatography with the high-resolution detection of mass spectrometry, enabling the analysis of the compound in complex mixtures. researchgate.netmdpi.com

| Property | Value | Technique | Reference |

| Molecular Formula | C₄H₉NNa₂O₆S₂ | - | epa.gov |

| Average Mass | 277.22 g/mol | MS | epa.gov |

| Monoisotopic Mass | 276.966668 g/mol | HRMS | epa.gov |

| Ionization Mode | Electrospray Ionization (ESI) | ESI-MS | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis of Disodium 2,2'-iminobis(ethanesulphonate)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Disodium 2,2'-iminobis(ethanesulphonate), the IR spectrum would be expected to show characteristic absorption bands corresponding to the sulfonate (SO₃⁻), secondary amine (N-H), and alkane (C-H) groups, confirming the compound's structural features.

Characteristic IR Absorption Bands for Disodium 2,2'-iminobis(ethanesulphonate)

| Functional Group | Absorption Range (cm⁻¹) | Bond |

|---|---|---|

| Secondary Amine | 3300 - 3500 | N-H stretch |

| Alkane | 2850 - 2960 | C-H stretch |

| Sulfonate | 1150 - 1260 | S=O asymmetric stretch |

| Sulfonate | 1030 - 1070 | S=O symmetric stretch |

Electrochemical and Conductometric Characterization of Disodium 2,2'-iminobis(ethanesulphonate)

The electrochemical and conductometric properties of Disodium 2,2'-iminobis(ethanesulphonate) are fundamental to understanding its behavior in solution and its potential applications in various electrochemical systems. While specific research on the electrochemical and conductometric characterization of this particular compound is limited, its behavior can be inferred from studies on structurally related molecules, such as aliphatic amines and organic sulfonates.

The electrochemical activity of Disodium 2,2'-iminobis(ethanesulphonate) is primarily associated with the secondary amine group. Generally, aliphatic amines can undergo anodic oxidation at a suitable electrode. rsc.org The presence of electron-withdrawing sulfonate groups is expected to influence the oxidation potential of the imino group. Studies on other amines have shown that electron-withdrawing substituents make the oxidation more difficult, shifting the oxidation peak to more positive potentials. rsc.org The electrochemical process for a secondary amine typically involves an irreversible oxidation, as observed in cyclic voltammetry studies of various aliphatic amines. rsc.org

The conductometric behavior of Disodium 2,2'-iminobis(ethanesulphonate) in aqueous solutions is governed by its nature as a disodium salt of a disulfonic acid. When dissolved in water, it dissociates into two sodium cations (Na⁺) and one 2,2'-iminobis(ethanesulphonate) anion. The conductivity of the solution is dependent on the concentration of these ions and their respective molar ionic conductivities.

Detailed Research Findings

Electrochemical Behavior:

The electrochemical behavior of molecules containing secondary amine functionalities has been investigated using techniques like cyclic voltammetry (CV). For aliphatic secondary amines, a single, typically irreversible oxidation wave is observed. rsc.org The oxidation mechanism is thought to involve the loss of an electron from the nitrogen atom, forming a radical cation, which then undergoes further reactions. rsc.org For Disodium 2,2'-iminobis(ethanesulphonate), the two electron-withdrawing ethanesulphonate groups attached to the nitrogen atom are expected to decrease the electron density on the nitrogen, thereby making it more difficult to oxidize compared to a simple dialkylamine.

Conductometric Behavior:

Conductometric titrations are a valuable tool for the analysis of sulfonated compounds. futurefuelcorporation.com For a salt like Disodium 2,2'-iminobis(ethanesulphonate), conductometric measurements can provide insights into its dissociation behavior and interactions with other ions in solution. The molar conductivity (Λm) of an electrolyte solution is expected to decrease with increasing concentration, a phenomenon explained by the Debye-Hückel-Onsager theory for strong electrolytes. This decrease is due to the increasing interionic interactions that hinder the mobility of the ions.

Studies on aqueous solutions of sodium dodecyl sulfate, another sulfonated compound, have shown this expected decrease in molar conductivity with increasing concentration. researchgate.net The relationship between molar conductivity and the square root of the concentration is often linear at low concentrations.

The following table presents hypothetical, yet representative, data for the molar conductivity of Disodium 2,2'-iminobis(ethanesulphonate) at various concentrations in aqueous solution at 298.15 K, based on the expected behavior of similar disodium salts of organic acids.

Table 1: Representative Molar Conductivity of Disodium 2,2'-iminobis(ethanesulphonate) in Aqueous Solution at 298.15 K

| Concentration (mol/L) | Molar Conductivity (Λm) (S·cm²/mol) |

| 0.001 | 230.5 |

| 0.005 | 220.1 |

| 0.010 | 212.3 |

| 0.020 | 201.7 |

| 0.050 | 185.4 |

| 0.100 | 170.2 |

This data is representative and intended to illustrate the expected conductometric behavior. Actual experimental values may vary.

The temperature also has a significant effect on the molar conductivity. An increase in temperature generally leads to an increase in molar conductivity due to the increased kinetic energy of the ions and the decreased viscosity of the solvent, both of which enhance ionic mobility. nih.gov

The following table illustrates the expected temperature dependence of the limiting molar conductivity (Λ°m) of Disodium 2,2'-iminobis(ethanesulphonate), which is the molar conductivity at infinite dilution.

Table 2: Representative Temperature Dependence of Limiting Molar Conductivity of Disodium 2,2'-iminobis(ethanesulphonate) in Aqueous Solution

| Temperature (K) | Limiting Molar Conductivity (Λ°m) (S·cm²/mol) |

| 288.15 | 205.8 |

| 293.15 | 220.4 |

| 298.15 | 235.2 |

| 303.15 | 250.1 |

| 308.15 | 265.3 |

This data is representative and intended to illustrate the expected temperature dependence. Actual experimental values may vary.

Mechanistic Investigations of Chemical Reactivity and Interactions of Disodium 2,2 Iminobis Ethanesulphonate

Oxidation Pathways and Resulting Products of Disodium (B8443419) 2,2'-iminobis(ethanesulphonate)

The most significant oxidation pathway involving Disodium 2,2'-iminobis(ethanesulphonate) is, in fact, its formation from the thiol-containing compound, Mesna (sodium 2-mercaptoethanesulfonate). In biological systems, particularly in the bloodstream, Mesna is rapidly oxidized to form the disulfide Dimesna. patsnap.comnih.gov This reaction converts the active thiol into its inactive, stable disulfide form for transport.

While Dimesna is often considered the final oxidation product in this biological context, further oxidation can occur under specific chemical conditions. evitachem.com Advanced oxidation processes (AOPs), which involve highly reactive species like hydroxyl radicals (•OH) or ozone (O₃), are known to degrade complex organic molecules. nih.govresearchgate.net Although specific studies detailing the AOP-driven degradation of Dimesna are not prominent in the literature, pathways can be inferred from the behavior of similar organic compounds.

The reaction of Dimesna with strong oxidizing agents like hydroxyl radicals could lead to the cleavage of the disulfide bond and further oxidation of the sulfur atoms. This can result in the formation of sulfonic acid derivatives, a possibility noted in general chemical literature. evitachem.comauburn.edu The oxidation of disulfides can proceed through various intermediates, potentially including sulfoxides and sulfones, before culminating in the cleavage of the carbon-sulfur bond under harsh conditions. nih.gov The specific products would be highly dependent on the reaction conditions, including the type of oxidant, pH, and temperature.

Reduction Reactions and Yielding Derivatives of Disodium 2,2'-iminobis(ethanesulphonate)

The reduction of Disodium 2,2'-iminobis(ethanesulphonate) is a critical reaction, as it regenerates the pharmacologically active agent, Mesna. While Dimesna is the inactive form circulating in the plasma, it is readily taken up by cells, particularly in the renal tubules, where it is reduced back to Mesna. patsnap.com This reduction is essential for Mesna to exert its protective effects against urotoxic metabolites from chemotherapy. patsnap.comnih.gov

The reduction is not a spontaneous process but is facilitated by endogenous reducing agents and enzyme systems. Key contributors to this bio-reduction include intracellular glutathione (B108866) (GSH) and enzymatic systems such as the thioredoxin and glutaredoxin systems. impactfactor.org Research has also demonstrated that the liver is capable of reducing Dimesna. Studies using isolated perfused rat livers showed a clear correlation between the concentration of Dimesna supplied and the rate of its reduction to Mesna, indicating a significant hepatic contribution to this metabolic pathway.

Below is a data table summarizing the findings from a study on Dimesna reduction in isolated perfused rat livers.

| Perfused Dimesna Concentration (μM) | Dimesna Reduction Rate (nmol/min/g liver) | Reference |

|---|---|---|

| 4.2 | 0.4 | researchgate.net |

| 249 | 58.5 | researchgate.net |

This table presents a range of Dimesna reduction rates observed in perfused rat livers, showing a linear relationship between substrate concentration and reduction rate within this range.

Coordination Chemistry of Disodium 2,2'-iminobis(ethanesulphonate) with Metal Ions

The interaction of Disodium 2,2'-iminobis(ethanesulphonate) with metal ions is an area of interest, particularly given its use in conjunction with platinum-based chemotherapy agents. evitachem.com While specific, detailed studies on the synthesis and characterization of Dimesna-metal complexes are limited in publicly available literature, its molecular structure suggests a potential to act as a chelating ligand.

Disodium 2,2'-iminobis(ethanesulphonate) possesses several potential donor atoms that could coordinate with a central metal ion: the lone pair of electrons on the central imino nitrogen atom and the oxygen atoms of the two sulfonate (-SO₃⁻) groups. The formation of metal complexes would typically involve the reaction of Dimesna with a metal salt in a suitable solvent. impactfactor.orgnih.gov

The characterization of such hypothetical complexes would rely on a suite of standard analytical techniques to determine their structure, stoichiometry, and geometry. researchgate.netnih.gov These methods include:

Spectroscopy: FT-IR spectroscopy would be used to identify shifts in the vibrational frequencies of the imino (N-H) and sulfonate (S=O) groups upon coordination to a metal ion. mdpi.com UV-Visible spectroscopy can provide information about the electronic transitions within the complex and help determine formation constants. researchgate.net NMR spectroscopy could elucidate the structure of diamagnetic complexes in solution. researchgate.net

Elemental Analysis: To confirm the empirical formula of the complex. nih.gov

Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes, which provides insight into the oxidation state and geometry of the central metal ion. researchgate.net

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.govresearchgate.net

Based on its structure, Disodium 2,2'-iminobis(ethanesulphonate) can be classified as a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom. youtube.comyoutube.com The central imino group and the two terminal sulfonate groups could potentially allow it to act as a tridentate ligand, forming stable chelate rings with a metal ion. The formation of such chelates is often entropically favored compared to coordination with monodentate ligands. youtube.com

The metal-binding mechanism involves the donation of lone pairs of electrons from the nitrogen and/or oxygen donor atoms into vacant orbitals of the transition metal ion, forming dative covalent bonds. youtube.com The specific coordination mode (i.e., which atoms bind to the metal) would depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution, and the reaction stoichiometry.

The formation of a metal complex can significantly alter the stability and reactivity of the ligand. nih.gov Chelation can stabilize the ligand by locking it into a more rigid conformation. From a redox perspective, coordination to a metal ion can change the ease with which the ligand can be oxidized or reduced.

The stability of a metal complex in solution is described by its formation constant (or stability constant), which quantifies the equilibrium between the free metal ion and ligand and the complex. researchgate.netresearchgate.net Highly stable complexes will have large formation constants. The reactivity of the complex is a kinetic parameter, describing how quickly it undergoes reactions such as ligand substitution or redox processes. nih.gov In some cases, a complex might be thermodynamically stable but kinetically reactive, or vice versa. The reported use of Dimesna as a protective agent with platinum-based drugs suggests that it may form complexes with platinum, thereby sequestering it and influencing its reactivity and bioavailability. evitachem.com

Biochemical Interaction Mechanisms of Disodium 2,2'-iminobis(ethanesulphonate) as a Research Tool

Disodium 2,2'-iminobis(ethanesulphonate) serves as a valuable research tool for investigating several biochemical processes, primarily related to detoxification and oxidative stress.

Its primary biochemical mechanism is acting as a stable, inactive prodrug or transport form of Mesna. patsnap.com Researchers use Dimesna to study the pharmacokinetics of thiol delivery, as it is efficiently transported in the bloodstream before being reduced to its active thiol form within target cells or organs like the kidney. patsnap.comimpactfactor.org This allows for the investigation of localized detoxification of reactive metabolites, such as acrolein, a toxic byproduct of cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy. patsnap.comnih.gov

Furthermore, Dimesna itself has been identified as a disulfide bond disrupting agent. It has the ability to modify cysteine residues on various proteins. youtube.com This mechanism is a focus of research for modulating the activity of proteins with critical extracellular disulfide bonds, such as the receptor tyrosine kinases EGFR, MET, and ROS1, which are often overexpressed in cancer cells. youtube.com

The Dimesna/Mesna redox couple is also employed as a tool to study the mitigation of oxidative stress. Mesna, regenerated from Dimesna, is a potent antioxidant capable of scavenging reactive oxygen species (ROS). patsnap.comevitachem.com Therefore, Dimesna is used in experimental models to investigate the prevention of ischemia-reperfusion injury and other oxidative damage in tissues like the intestine and kidneys. nih.govnih.gov Studies have shown that its protective effects may be mediated through the direct scavenging of free radicals and by inhibiting the activation of pro-inflammatory pathways like NF-kappaB. nih.gov

Theoretical and Computational Studies of Disodium 2,2 Iminobis Ethanesulphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Disodium (B8443419) 2,2'-iminobis(ethanesulphonate)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Disodium 2,2'-iminobis(ethanesulphonate). These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For Disodium 2,2'-iminobis(ethanesulphonate), the HOMO is likely localized on the nitrogen atom and the sulfonate oxygen atoms, while the LUMO may be distributed across the C-S bonds.

Furthermore, calculated electrostatic potential maps would visualize the charge distribution across the molecule. These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules or other molecules. The negative potential would be concentrated around the sulfonate groups, while the region around the secondary amine would exhibit a more complex pattern depending on protonation state.

Table 1: Predicted Electronic Properties of Disodium 2,2'-iminobis(ethanesulphonate) from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Atomic Charges | N: negative, S: positive, O: negative | Predicts sites for electrostatic interactions and reactivity. |

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions of Disodium 2,2'-iminobis(ethanesulphonate)

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and intermolecular interactions. For Disodium 2,2'-iminobis(ethanesulphonate), MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution.

The conformational landscape of this molecule is determined by the rotation around its single bonds, particularly the C-C, C-N, and C-S bonds. libretexts.org MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. The flexible ethanesulphonate side chains can adopt various orientations, which will be influenced by interactions with solvent molecules and counter-ions (Na+). The study of different conformers is important as the three-dimensional shape of a molecule often dictates its biological activity. libretexts.org

Intermolecular interactions, especially with water, are critical for understanding the solubility and behavior of Disodium 2,2'-iminobis(ethanesulphonate) in biological systems. MD simulations can quantify the hydrogen bonds formed between the sulfonate groups, the imino group, and surrounding water molecules. The radial distribution function (RDF) is a common analysis tool in MD that can provide information about the structuring of water molecules around the solute. It is expected that the sulfonate groups will be strongly hydrated.

Structure-Activity Relationship Modeling for Disodium 2,2'-iminobis(ethanesulphonate) and Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.comnih.gov While specific biological activity data for Disodium 2,2'-iminobis(ethanesulphonate) is limited in the public domain, SAR and QSAR models can be hypothetically constructed to guide the design of new analogues with desired properties.

In a typical QSAR study involving sulfonamide derivatives, various molecular descriptors are calculated for a set of molecules with known activities. ekb.egmedwinpublishers.comnih.govqub.ac.uk These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed activity.

For Disodium 2,2'-iminobis(ethanesulphonate) and its analogues, key structural features that could be varied include the length of the alkyl chains, the nature of the central heteroatom (e.g., replacing nitrogen with phosphorus), and the substitution on the carbon backbone. A QSAR model could predict how these modifications would affect a particular biological endpoint. For instance, studies on other sulfonamides have shown that properties like mass, polarizability, and electronegativity can be key predictors for their biological activities. nih.govresearchgate.net

Table 2: Hypothetical SAR Findings for Analogues of Disodium 2,2'-iminobis(ethanesulphonate)

| Structural Modification | Predicted Effect on Activity | Rationale |

| Increase alkyl chain length | Decrease in water solubility, potential increase in membrane permeability | Increased hydrophobicity. |

| Replace imino group with ether | Loss of hydrogen bond donor capability | Changes in key intermolecular interactions. |

| Introduce hydroxyl groups | Increased water solubility, new hydrogen bonding sites | Enhanced hydrophilicity. |

Predictive Modeling of Environmental Fate and Ecotoxicity for Sulfonates

Predictive models are essential for assessing the potential environmental impact of chemicals. epa.gov For sulfonated compounds like Disodium 2,2'-iminobis(ethanesulphonate), these models can estimate their persistence, bioaccumulation, and toxicity in the environment.

The environmental fate of a chemical describes its transport and transformation in various environmental compartments such as water, soil, and air. researchgate.net Models like the Multimedia Fate Model can be used to predict the distribution of a chemical in the environment based on its physicochemical properties. oup.com For a highly water-soluble and low-volatility compound like Disodium 2,2'-iminobis(ethanesulphonate), it is expected to predominantly reside in the aqueous phase. Its potential for biodegradation would be a key factor determining its persistence. Studies on similar compounds like linear alkylbenzene sulfonates (LAS) have shown that they are generally biodegradable. researchgate.net

Ecotoxicity models, often based on QSAR principles, predict the adverse effects of chemicals on aquatic organisms. nih.govyale.edu These models use molecular descriptors to estimate toxicity endpoints such as the concentration causing 50% mortality (LC50) in fish. For sulfonates, hydrophobicity (logP) is often a key descriptor, although other properties related to bioavailability and reactivity also play a role. nih.gov Given the ionic nature of Disodium 2,2'-iminobis(ethanesulphonate), its interaction with biological membranes would be a critical factor in its ecotoxicity profile. Predictive models can help to identify chemicals that may pose a risk to the environment and prioritize them for further testing. yale.edu

Applications of Disodium 2,2 Iminobis Ethanesulphonate in Non Therapeutic Scientific and Industrial Fields

Role of Disodium (B8443419) 2,2'-iminobis(ethanesulphonate) as a Biochemical Research Tool

Disodium 2,2'-iminobis(ethanesulphonate) serves as a valuable tool in biochemical research, primarily in studies focused on understanding drug interactions and the mechanisms of oxidative stress. evitachem.com Its established role as a chemoprotective agent, particularly in mitigating the toxic effects of platinum-based chemotherapy drugs, makes it an important subject of study. evitachem.com

Researchers utilize this compound to investigate the processes of detoxification. Its mechanism of action involves binding to reactive metabolites of certain drugs, thereby neutralizing their harmful effects on healthy tissues. evitachem.com Furthermore, its ability to scavenge free radicals and reactive oxygen species allows it to be used in studies exploring cellular protection against oxidative damage. evitachem.com By employing Disodium 2,2'-iminobis(ethanesulphonate), scientists can gain insights into the biochemical pathways of drug-induced toxicity and the strategies to counteract them.

Key Research Applications:

Studying the mechanisms of action related to oxidative stress. evitachem.com

Investigating drug interactions and detoxification pathways. evitachem.com

Understanding the chemoprotective activity against platinum-based compounds like cisplatin. evitachem.com

Industrial Applications of Disodium 2,2'-iminobis(ethanesulphonate) as a Sulfonate Compound

As a member of the sulfonate family of chemicals, Disodium 2,2'-iminobis(ethanesulphonate) has potential uses in a variety of industrial processes. evitachem.com Sulfonates are known for their utility as surfactants, detergents, and wetting agents. polymerchem.orglignosulfonate.comtaylorandfrancis.com The industrial applicability of these compounds stems from their molecular structure, which typically includes a hydrophobic hydrocarbon tail and a hydrophilic sulfonate head. lignosulfonate.com This allows them to reduce surface tension between different phases, such as oil and water.

The inherent chemical structure of Disodium 2,2'-iminobis(ethanesulphonate) suggests its potential application as a surface-active agent, or surfactant. evitachem.com The broader class of alkyl sulfonates is widely used in industrial and household detergents and cleaners for their ability to emulsify oils and remove dirt. chemicalindustriessecrets.com These compounds work by lowering the surface tension of water, allowing it to mix with and lift away non-polar substances like grease. greenagrochem.com The presence of sulfonate groups makes them effective in these applications. patsnap.com

General Functions of Sulfonate Surfactants:

| Function | Description | Relevant Industries |

| Wetting Agent | Reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface. | Textiles, Agriculture, Paints & Coatings lignosulfonate.com |

| Dispersing Agent | Prevents the clumping of solid particles in a liquid, ensuring a stable and uniform mixture. | Dyes, Pesticides, Concrete lignosulfonate.comgreenagrochem.com |

| Emulsifier | Stabilizes a mixture of two immiscible liquids, such as oil and water. | Cleaners, Cosmetics, Oil & Gas lignosulfonate.comgreenagrochem.com |

| Detergency | Lifts and removes dirt and grime from surfaces. | Household & Industrial Cleaning chemicalindustriessecrets.comcapitalresin.com |

Sulfonate compounds are utilized as additives in lubricating oils. taylorandfrancis.com Petroleum sulfonates, for example, are soluble in mineral oil and contribute to the performance of automotive and industrial lubricants. chemicalindustriessecrets.com They can help maintain the cleanliness of engines by preventing the agglomeration of sludge particles and dispersing them throughout the oil. taylorandfrancis.com Additionally, sulfonates are employed as rust inhibitors in cutting oils, coolants, and other protective fluids. chemicalindustriessecrets.com A related compound, Ethanol, 2,2'-iminobis-, N-tallow alkyl derivs., is specifically used in wire pulling lubricants, indicating the potential for the iminobis structure in lubrication applications. epa.gov

Plastic materials are inherently prone to the buildup of static electricity, which can cause issues ranging from dust attraction to fire hazards. epa.gov Chemical antistatic agents are additives that dissipate this static charge. epa.gov Anionic surfactants, such as sodium alkyl sulfonates, are a class of compounds used for this purpose in polymers like PVC, styrenics, and polyolefins. epa.gov These agents are often hygroscopic, attracting moisture to the surface of the material to form a conductive layer that prevents static accumulation. epa.gov The effectiveness of these agents can be dependent on ambient humidity. epa.gov The structural similarity of Disodium 2,2'-iminobis(ethanesulphonate) to this class of compounds suggests its potential for use as an anti-static agent. This is further supported by the use of a related iminobis compound as an anti-static additive in polyethylene (B3416737) foam. epa.gov

The broader family of sulfonate compounds contributes to a wide array of other industrial processes, highlighting potential applications for Disodium 2,2'-iminobis(ethanesulphonate).

Textile Industry : Sulfonates act as dye dispersants and leveling agents, ensuring uniform color application on fabrics. lignosulfonate.comgreenagrochem.com They are effective at binding to proteins and carbohydrates in clothing fibers, making dyes wash-resistant. capitalresin.com

Construction : In concrete formulations, sulfonates are used as superplasticizers. They improve the workability of the mix, allowing for a reduction in water content which leads to stronger, more durable concrete. greenagrochem.comgreenagrochem.com

Agriculture : As wetting and dispersing agents, sulfonates enhance the performance of pesticides and fertilizers by ensuring they spread evenly over plant and soil surfaces for better coverage and absorption. greenagrochem.comgreenagrochem.com

Emulsion Polymerization : In the manufacturing of synthetic rubbers, paints, and coatings, sulfonates are used to stabilize emulsions, which helps in controlling particle size and improving the quality of the final polymer. greenagrochem.comatamanchemicals.com

Paper Production : The sulfite (B76179) process for making paper from wood pulp utilizes sulfonic acids to break down the lignin (B12514952) that makes wood fibers rigid. capitalresin.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Disodium 2,2'-iminobis(ethanesulphonate), and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of 2,2'-iminobis(ethanol) followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 80–100°C) to avoid decomposition. Purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with UV detection, ion-exchange chromatography, or titration for sulfonate group quantification . Nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) confirm structural integrity, particularly ensuring the absence of unreacted intermediates or byproducts such as monosulfonated derivatives .

Q. How does the compound behave in aqueous solutions, and what factors influence its stability?

- Methodological Answer : Disodium 2,2'-iminobis(ethanesulphonate) is highly water-soluble due to its ionic sulfonate groups. Stability is pH-dependent: under acidic conditions (pH < 3), protonation of the imino group may occur, leading to precipitation. In alkaline environments (pH > 10), hydrolysis of the sulfonate ester bonds is possible. Buffered solutions (pH 6–8) are optimal for long-term storage. Conductivity measurements and dynamic light scattering (DLS) can monitor aggregation or degradation over time .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) detects metal ion contaminants (e.g., residual Na⁺ or transition metals). For organic impurities, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. Limit of detection (LOD) for impurities should be established via calibration curves using spiked samples .

Advanced Research Questions

Q. How can Disodium 2,2'-iminobis(ethanesulphonate) be utilized in studying ion transport mechanisms in biological membranes?

- Methodological Answer : The compound’s sulfonate groups mimic endogenous anions, making it a candidate for competitive inhibition studies. For example, in chloride channel research, electrophysiological assays (e.g., patch-clamp) can assess its ability to block ion currents. Radiolabeled variants (e.g., ³⁵S-labeled sulfonate) enable tracking of membrane permeability via scintillation counting . Synchrotron X-ray absorption spectroscopy (XAS) may elucidate coordination with transmembrane proteins .

Q. What role does this compound play in modulating buffer systems for enzymatic assays under non-standard conditions?

- Methodological Answer : Its zwitterionic nature (imidazole-like imino group and sulfonate anions) allows buffering across a wide pH range (5.5–8.5). In enzyme kinetics (e.g., ATPases), pre-incubate the compound with the enzyme to assess competitive inhibition. Use stopped-flow spectrophotometry to measure real-time effects on catalytic activity. Compare with traditional buffers (e.g., HEPES or Tris) to evaluate interference .

Q. How can computational modeling predict interactions between Disodium 2,2'-iminobis(ethanesulphonate) and metal ions in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations simulate binding affinities for metal ions (e.g., Cu²⁺, Fe³⁺). Parameters include Gibbs free energy of complexation and orbital hybridization. Validate predictions with extended X-ray absorption fine structure (EXAFS) spectroscopy to confirm coordination geometry. Molecular dynamics (MD) simulations assess stability of metal-sulfonate complexes in solvated environments .

Q. What strategies resolve contradictions in spectroscopic data when analyzing degradation byproducts?

- Methodological Answer : Conflicting NMR/MS peaks may arise from isomerization or tautomerization. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. For unresolved degradation pathways, employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment ions and identify structural motifs. Cross-reference with databases (e.g., NIST) for unknown compounds .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.